molecular formula C7H7BClFO2 B14026695 (4-Chloro-3-fluoro-5-methylphenyl)boronic acid

(4-Chloro-3-fluoro-5-methylphenyl)boronic acid

Cat. No.: B14026695
M. Wt: 188.39 g/mol
InChI Key: KOGZLMLBBRPYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-fluoro-5-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process involves crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluoro-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-5-methylphenyl)boronic acid in cross-coupling reactions involves several key steps:

Properties

Molecular Formula

C7H7BClFO2

Molecular Weight

188.39 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3,11-12H,1H3

InChI Key

KOGZLMLBBRPYAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.